2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide - 1797751-13-3

2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

Catalog Number: EVT-3143840
CAS Number: 1797751-13-3
Molecular Formula: C21H14F2N4O2
Molecular Weight: 392.366
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[2-(2,6-Difluoro-3,5-dimethoxyphenyl)ethyl]-N-[3-methoxyl-4-(4-methyl piperazine-1-yl)phenyl]pyrimidine-2-amine

Compound Description: This compound is a component of a medicine composition for treating gastric cancer. [] The composition aims to regulate the internal environment of the human body, minimize side effects, and provide good therapeutic effects for long-term use. []

Relevance: This compound, like 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, features a central aromatic ring substituted with various functional groups. This suggests a potential commonality in their biological activity or target. []

4-Methyl-N-[3-(4-methylimidazole-1-yl-)-5-trifluoromethyl-phenyl]-3-(4-thiazole-2-yl-pyrimidine-2-amino)-benzamide

Compound Description: This compound is another component of the medicine composition for treating gastric cancer, along with 5-[2-(2,6-difluoro-3,5-dimethoxyphenyl)ethyl]-N-[3-methoxyl-4-(4-methyl piperazine-1-yl)phenyl]pyrimidine-2-amine and trans-[tetrachlorobis 1H-indazole ruthenium III]. []

Relevance: This compound shares the benzamide core structure with 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. Additionally, both compounds feature multiple aromatic rings with substitutions, suggesting potential similarities in their mode of action. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective orexin 1 receptor (OX1) antagonist. [] In studies, it partially antagonized the potentiating effect of orexin-A on the basal firing frequency of rat ventral tegmental area dopaminergic neurons. []

Relevance: SB-674042 contains a 1,3,4-oxadiazole ring, a key structural feature also present in 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. This suggests a potential shared target or pathway, even though their pharmacological activities might differ. []

1-(6,8-difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is another selective OX1 antagonist. [] Similar to SB-674042, it partially antagonized the effect of orexin-A on rat ventral tegmental area dopaminergic neurons. []

Relevance: While lacking the 1,2,4-oxadiazole ring present in 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, SB-408124 is included here due to its related function as an OX1 antagonist. This suggests that these compounds, despite structural differences, might target similar biological pathways. []

N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist. [] In electrophysiology studies, 1 μM EMPA completely antagonized the effect of orexin-A on the slow-firing of rat ventral tegmental area dopaminergic neurons. []

Relevance: Although EMPA's structure differs significantly from 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, its inclusion is justified due to its role as an orexin receptor antagonist. This suggests potential overlap in their biological effects or pathways despite distinct structural features. []

Almorexant

Compound Description: Almorexant is a dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. [] It exhibits high affinity for both receptors (Kd of 1.3 and 0.17 nM for OX1 and OX2, respectively) and acts as a competitive antagonist at OX1 and a noncompetitive-like antagonist at OX2. [] Almorexant has demonstrated sleep-promoting effects in animals and humans without disrupting sleep architecture. []

Relevance: Almorexant's role as an orexin receptor antagonist, similar to SB-674042, SB-408124, and EMPA, makes it relevant to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. Despite lacking the specific 1,2,4-oxadiazole ring, its pharmacological activity suggests potential interaction with similar pathways. []

2-amino-5- {2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

Compound Description: This compound serves as a starting point in a series of synthesized 1,3,4-oxadiazole derivatives evaluated for anticonvulsant activity. []

Relevance: This compound shares the 1,3,4-oxadiazole ring with 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, suggesting potential similarities in their pharmacological targets or mechanisms, despite differences in other substituents. []

1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4- oxadiazol-2-yl)-urea (2)

Compound Description: This compound is another derivative synthesized from 2-amino-5- {2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole and tested for its anticonvulsant activity. []

Relevance: Similar to compound 1, this derivative also possesses the 1,3,4-oxadiazole ring, making it structurally related to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. The presence of this shared core structure suggests potential commonality in their biological activity or target. []

N-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazine carbox-amide (3)

Compound Description: This compound is a 1,3,4-oxadiazole derivative synthesized from 2-amino-5- {2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole and investigated for anticonvulsant properties. []

Relevance: The presence of the 1,3,4-oxadiazole ring in this compound, as in compound 1 and 2, connects it structurally to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. This commonality implies a potential for shared targets or mechanisms of action despite variations in other substituents. []

N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f)

Compound Description: This series of compounds represents a set of 1,3,4-oxadiazole derivatives with varying substituents on the benzaldehyde moiety, synthesized and evaluated for their anticonvulsant activity. []

Relevance: These compounds are structurally related to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide due to the shared 1,3,4-oxadiazole core. Although the specific substituents differ, the presence of this common motif suggests potential similarities in their interaction with biological targets or pathways. []

N1-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl) ethanone]-semicarbazone (5a-d)

Compound Description: This series represents another set of 1,3,4-oxadiazole derivatives, characterized by varied substituents on the phenyl ethanone moiety, synthesized and assessed for anticonvulsant properties. []

Relevance: The presence of the 1,3,4-oxadiazole ring connects these compounds structurally to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. Despite variations in substituents, this shared core structure hints at potential commonalities in their biological activity or target. []

N1-(5-{2-[(2,6-dichlorophenyl) amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted henyl)(phenyl) methanone]-semicarbazones (6a-d)

Compound Description: This series comprises 1,3,4-oxadiazole derivatives with varying substituents on the phenyl(phenyl) methanone moiety, synthesized and evaluated for their anticonvulsant activity. []

Relevance: Sharing the 1,3,4-oxadiazole ring, these compounds are structurally related to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide. Although other substituents differ, this commonality suggests a potential for shared targets or mechanisms of action. []

Relevance: While structurally distinct from 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, RU 24969 is included due to its role in modulating cocaine reinforcement. This inclusion broadens the scope of related compounds to those potentially impacting similar pathways or behaviors, despite lacking specific structural commonalities. []

3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine (CP 94,253)

Compound Description: CP 94,253 is another 5-HT1B receptor agonist that, like RU 24969, reduces cocaine self-administration in rats and increases the highest completed ratio for cocaine self-administration on a progressive ratio schedule. [] Its effect is blocked by the 5-HT1B/1D receptor partial agonist GR 127,935. []

Relevance: While not structurally similar to 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, CP 94,253 is included due to its shared role with RU 24969 in modulating cocaine reinforcement. This suggests that exploring compounds affecting similar pathways or behaviors can be insightful, even without direct structural relationships. []

3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyridine (CP 93,129)

Compound Description: CP 93,129 is a 5-HT1B receptor agonist that reduces cocaine self-administration and lowers the threshold dose of cocaine supporting self-administration in rats, indicating its influence on cocaine reinforcement. []

Relevance: Despite not sharing structural features with 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, CP 93,129's inclusion stems from its role in modulating cocaine reinforcement, similar to RU 24969 and CP 94,253. This emphasizes the importance of considering compounds influencing similar pathways or behaviors, regardless of structural similarities. []

2′-methyl-4′-(5-methyl[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid[4-methodoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide (GR 127,935)

Compound Description: GR 127,935 is a 5-HT1B/1D receptor partial agonist that dose-dependently blocks the effect of CP 94,253 on cocaine reinforcement in rats. []

Relevance: Though structurally distinct from 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, GR 127,935's inclusion is based on its interaction with the same receptor subtypes (5-HT1B/1D) as the agonists RU 24969, CP 94,253, and CP 93,129. This suggests a potential link to similar biological pathways or behavioral effects despite structural differences. []

Sumatriptan

Compound Description: Sumatriptan is a 5-HT1D receptor agonist used in the acute treatment of migraine attacks. [] In studies with cloned human 5-HT1D alpha and 5-HT1D beta receptors, sumatriptan acted as an agonist, inhibiting forskolin-stimulated adenosine 3',5'-cyclic monophosphate production. [] Sumatriptan also displays high efficacy and affinity for 5-HT1A receptors. []

Relevance: Although lacking the specific 1,2,4-oxadiazole ring present in 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, sumatriptan is included due to its role as a 5-HT1D receptor agonist. This shared pharmacological target suggests a potential connection to similar biological pathways. [, ]

Relevance: GR 127935 shares the 1,2,4-oxadiazole ring with 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, suggesting a potential commonality in their biological activity or target. This structural similarity, combined with its function as a 5-HT1B/1D receptor antagonist/agonist, makes it a valuable compound for comparison and further investigation. []

3-[3-(dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl] benzamide (GR55562)

Compound Description: GR55562 is a 5-HT1D receptor antagonist, devoid of agonist activity in a study using cloned human 5-HT1D alpha and 5-HT1D beta receptors. [] It caused a rightward displacement of the concentration-response curves of GR127935 and metergoline, confirming its antagonist role. []

Relevance: Despite lacking the 1,2,4-oxadiazole ring of 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, GR55562 is included due to its function as a 5-HT1D receptor antagonist. This shared pharmacological target suggests potential interaction with similar pathways, even though their structures differ. []

Relevance: Although structurally different from 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, metergoline is included due to its complex interaction with 5-HT1D receptors, similar to GR 127935. This shared target, despite different structural features and variable pharmacological behavior, suggests a potential connection to similar biological pathways. []

Methiothepin

Compound Description: Methiothepin is a serotonergic antagonist used in research to investigate the role of serotonin receptors in various physiological and behavioral processes. [] In a study with cloned human 5-HT1D alpha and 5-HT1D beta receptors, methiothepin acted as a competitive antagonist, devoid of any agonist activity. []

Relevance: Though structurally distinct from 2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, methiothepin's inclusion is due to its role as a 5-HT1D receptor antagonist. This shared pharmacological target suggests potential interaction with similar pathways, even without structural resemblance. []

Properties

CAS Number

1797751-13-3

Product Name

2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

IUPAC Name

2,6-difluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide

Molecular Formula

C21H14F2N4O2

Molecular Weight

392.366

InChI

InChI=1S/C21H14F2N4O2/c22-15-7-3-8-16(23)19(15)21(28)25-17-9-2-1-5-13(17)11-18-26-20(27-29-18)14-6-4-10-24-12-14/h1-10,12H,11H2,(H,25,28)

InChI Key

JOXJFVNUSBRRDF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=C(C=CC=C4F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.